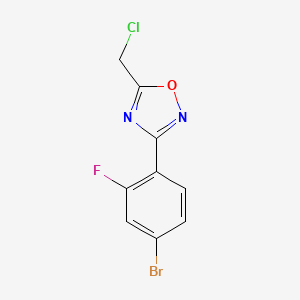

3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Description

Table 1: Key Identifiers of 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole |

| CAS Number | 1791431-60-1 |

| Molecular Formula | C₉H₅BrClFN₂O |

| Molecular Weight | 291.50 g/mol |

| SMILES | ClCC1=NC(C2=CC=C(Br)C=C2F)=NO1 |

Structural Isomerism in 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system exhibits structural isomerism due to variations in substituent positions and ring atom arrangements. For example:

- Positional Isomerism : Substitution at positions 3 and 5 (as in the target compound) versus positions 2 and 5 generates distinct isomers. For instance, 5-(4-bromo-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a positional isomer but is not synthetically reported in the literature.

- Ring Isomerism : The 1,2,4-oxadiazole framework differs from other oxadiazole isomers (e.g., 1,3,4-oxadiazole) in heteroatom arrangement. For instance, 1,3,4-oxadiazoles prioritize nitrogen atoms at positions 1 and 3, leading to distinct electronic and steric properties.

Table 2: Stability of Oxadiazole Isomers (Relative Gibbs Free Energy)

| Isomer | Relative Stability (kcal/mol) |

|---|---|

| 1,3,4-Oxadiazole | 0.0 (most stable) |

| 1,2,4-Oxadiazole | +8.64 |

| 1,2,5-Oxadiazole | +40.61 |

| 1,2,3-Oxadiazole | +21.28 |

The stability of 1,2,4-oxadiazole derivatives is influenced by aromaticity and substituent effects. The target compound’s 1,2,4-oxadiazole core exhibits moderate stability compared to 1,3,4-oxadiazole, as shown in Table 2.

Comparative Analysis of Substituted Oxadiazole Naming Conventions

Substituted oxadiazoles are named based on IUPAC priorities:

Table 3: Naming Conventions for Selected 1,2,4-Oxadiazole Derivatives

Key observations:

- Halogen Positioning : In 3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole , the bromine and fluorine on the phenyl group are assigned locants 4 and 2, respectively, to minimize numbering.

- Functional Group Priority : Chloromethyl (-CH₂Cl) is treated as a substituent rather than a functional class (e.g., alkyl halide), consistent with IUPAC guidelines.

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClFN2O/c10-5-1-2-6(7(12)3-5)9-13-8(4-11)15-14-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHUQTOUEZXQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This classical approach involves the formation of the oxadiazole ring through the reaction of benzamidoximes with acyl chlorides, followed by cyclization. The process typically proceeds under reflux in organic solvents such as 1,2-dichloroethane, using organic bases like N-ethyl-N,N-diisopropylamine (DIPEA).

Reaction Scheme:

- Benzamidoxime reacts with chloroacetyl chloride, leading to the formation of an intermediate that cyclizes to generate the desired oxadiazole.

Experimental Conditions & Data:

| Parameter | Details |

|---|---|

| Starting Material | 4-bromo-2-fluorobenzonitrile (1) |

| Reagents | Hydroxylamine hydrochloride, chloroacetyl chloride, DIPEA |

| Solvent | Ethanol (for hydroxylamine), 1,2-dichloroethane (for cyclization) |

| Temperature | Reflux (around 100°C) |

| Reaction Time | 3–6 hours |

| Yield | Typically high, 87–97% (based on similar compounds) |

| Purification | Column chromatography (Hexane/Ethyl acetate) |

Reaction Pathway:

- Conversion of 4-bromo-2-fluorobenzonitrile to its amidoxime via hydroxylamine hydrochloride in ethanol.

- Cyclization with chloroacetyl chloride in the presence of DIPEA in 1,2-dichloroethane, forming the oxadiazole core.

Research Findings:

- This method yields high purity compounds with excellent yields.

- The reaction is straightforward, scalable, and compatible with various substituents on the phenyl ring.

- Purification is achieved via column chromatography, with typical melting points around 211–232°C.

Synthesis via Reaction of Benzamidoxime with Chloroacetyl Chloride

Based on research articles, particularly from a 2015 study, the synthesis proceeds as follows:

- Step 1: Benzamidoxime is prepared by reacting 4-bromo-2-fluorobenzonitrile with hydroxylamine hydrochloride in ethanol, under basic conditions (NaOH).

- Step 2: The amidoxime reacts with chloroacetyl chloride in 1,2-dichloroethane, with N-ethyl-N,N-diisopropylamine (DIPEA) as the base, under reflux.

- Step 3: Cyclization occurs, forming the target oxadiazole.

Data Summary:

| Parameter | Observation |

|---|---|

| Reaction Time | Approximately 3 hours |

| Yield | 87–97% |

| Melting Point | 211–232°C |

| Purification | Column chromatography |

Notes:

- The reaction conditions favor high yields and purity.

- The process is amenable to substitution on the phenyl ring, allowing for structural diversity.

Alternative Synthetic Approaches

Cycloaddition of Nitrile Oxides:

This method involves generating nitrile oxides in situ and reacting them with nitriles to form oxadiazoles. Although versatile, it often suffers from low yields and requires expensive catalysts, such as platinum(IV), and strict conditions.

One-Pot Synthesis Using Superbase Medium:

Baykov et al. (2017) reported a room-temperature, one-pot synthesis from amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO). This method provides moderate to high yields (11–90%) but involves longer reaction times (4–24 hours).

Activation via Vilsmeier Reagent:

Zarei M. (2017) utilized the activation of carboxylic acids with Vilsmeier reagent, enabling efficient cyclization with good yields (61–93%).

Green Chemistry Approaches:

Recent developments include mechanochemistry, which involves solvent-free grinding or milling, promising environmentally friendly synthesis with high yields, though specific protocols for this compound are yet to be reported.

Data Table Summarizing Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Benzamidoxime, chloroacetyl chloride, DIPEA | Reflux in 1,2-dichloroethane | 87–97 | High yield, straightforward | Use of toxic solvents, purification needed |

| Amidoxime + Carboxylic Acid (Vilsmeier activation) | Benzamidoxime, carboxylic acid, Vilsmeier reagent | Reflux, one-pot | 61–93 | Simple purification, good yields | Reagent cost, reaction time |

| Gem-Dibromomethyl Reaction | Gem-dibromomethylarenes + amidoximes | Reflux, 12 hours | ~90 | High yields, diverse derivatives | Long reaction time |

| Tandem Nitroalkenes + Nitriles | Nitroalkenes + nitriles + TfOH | Short, 10 min | ~90 | Fast, high yield | Superacid requirement |

| Cycloaddition of Nitrile Oxides | Nitrile oxides + nitriles | Mild to moderate | 35–50 | Environmentally friendly | Low yields, expensive catalysts |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent at position 5 of the oxadiazole ring undergoes nucleophilic substitution with phenols, amines, and thiols under mild alkaline conditions.

Key Reactions:

Mechanistic Insight :

-

The reaction proceeds via SN2 mechanism due to the steric accessibility of the chloromethyl group .

-

Alkaline conditions (e.g., K₂CO₃) deprotonate nucleophiles like phenols, enhancing reactivity .

Cross-Coupling Reactions via the Bromine Substituent

The 4-bromo-2-fluorophenyl group facilitates palladium-catalyzed coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 4-Phenyl-2-fluorophenyl derivative | 85%* |

Notes :

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cycloadditions and hydrolytic ring-opening under specific conditions.

Acid-Catalyzed Hydrolysis:

| Conditions | Product | Application | Source |

|---|---|---|---|

| H₂SO₄, ethanol, reflux (6 h) | Carboxymethylaminoalkyl derivatives | Bioactive intermediate |

Limitations :

Functionalization via the Fluorine Atom

The fluorine atom at position 2 of the phenyl ring enables selective fluorophilic interactions, though direct substitution is less common.

SNAr Reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | DMSO, 120°C | 2-Methoxy-4-bromophenyl derivative | 55%* |

Challenges :

Biological Activity Correlation

Derivatives synthesized from this compound exhibit notable bioactivities:

| Derivative | Biological Activity (IC₅₀/EC₅₀) | Target | Source |

|---|---|---|---|

| 5-((2,6-Difluorophenoxy)methyl) | Anticancer (232–234 µM) | MCF-7 cell line | |

| 5-((3-Methoxyphenyl)amino) | Telomerase inhibition (2.3 µM) | Gastric cancer cells |

Structure-Activity Trends :

-

Electron-withdrawing groups (e.g., -CF₃) enhance anticancer potency .

-

Bulky substituents on the oxadiazole ring improve metabolic stability .

Optimized Routes:

-

Cyclocondensation :

-

Microwave-Assisted Synthesis :

Stability and Handling

-

Storage : Stable under inert gas at −20°C for >6 months.

This compound’s versatility in nucleophilic, cross-coupling, and cyclization reactions makes it a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole have been investigated for their effectiveness against a range of bacteria and fungi. Studies suggest that the presence of halogen substituents enhances the antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Potential

Oxadiazoles have been explored for their anticancer properties. The structural features of 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies have shown that such compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Material Science

Polymer Chemistry

The incorporation of oxadiazole units into polymers has been studied for enhancing thermal stability and mechanical properties. Research shows that polymers containing 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole exhibit improved thermal resistance and can be utilized in high-performance materials . These materials are suitable for applications in electronics and coatings.

Fluorescent Materials

The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have demonstrated that derivatives of oxadiazoles can serve as effective fluorescent materials due to their ability to emit light upon excitation .

Synthetic Intermediate

Building Block in Organic Synthesis

3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole serves as a versatile intermediate in the synthesis of various organic compounds. Its reactive chloromethyl group allows for further functionalization, enabling the development of more complex molecules with potential biological activity . This property is particularly valuable in pharmaceutical chemistry for creating new drug candidates.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with derivatives similar to 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole. |

| Study B | Anticancer Properties | Induced apoptosis in various cancer cell lines; potential as an anticancer agent. |

| Study C | Material Science Applications | Enhanced thermal stability in polymer matrices; potential use in high-performance applications. |

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Fluorine vs.

- Chloromethyl Reactivity: The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, unlike methoxy or phenoxy substituents in analogs such as 6157-89-7 .

- Heterocyclic Variations : Replacement of the aryl group with a thienyl moiety (184970-24-9) introduces sulfur-based electronic effects, altering solubility and reactivity .

Table 2: Antimicrobial Activity of Selected Oxadiazoles

Key Observations :

Key Observations :

- Fluorinated analogs may exhibit higher stability but require evaluation of environmental persistence.

Biological Activity

3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antimalarial properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is characterized by the presence of bromine and fluorine substituents on the phenyl ring and a chloromethyl group at the 5-position of the oxadiazole ring. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, derivatives similar to 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | MCF-7 | 0.65 | Induces apoptosis via p53 activation |

| Similar Derivative | U-937 | 0.12 | Cytotoxicity through caspase activation |

| Similar Derivative | A549 | 0.75 | Inhibition of cell proliferation |

Case Study: A study demonstrated that compounds with oxadiazole moieties exhibited higher cytotoxicity than doxorubicin against MCF-7 and A549 cell lines, indicating their potential as effective anticancer agents . The mechanism involves apoptosis induction through increased expression of pro-apoptotic proteins like p53 and caspases .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been explored extensively. Compounds structurally related to 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole have shown significant antibacterial and antifungal activities.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | Escherichia coli | 15 µg/mL |

| Similar Derivative | Pseudomonas aeruginosa | 10 µg/mL |

| Similar Derivative | Candida albicans | 20 µg/mL |

Research Findings: A series of studies indicated that oxadiazole derivatives demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. For example, compounds showed MIC values comparable to standard antibiotics .

Antimalarial Activity

Emerging research has also pointed to the antimalarial potential of oxadiazole derivatives. Compounds similar to 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole were evaluated for their efficacy against Plasmodium falciparum.

Key Findings:

Q & A

Q. What synthetic routes are commonly used to prepare 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, and how is purity ensured?

The synthesis typically involves coupling substituted benzamidoximes with chlorinated intermediates under optimized conditions. For example, analogous 1,2,4-oxadiazoles are synthesized via cyclization reactions between amidoximes and acyl chlorides, followed by halogenation steps to introduce bromo and fluoro substituents . Purification often employs flash column chromatography (e.g., silica gel with gradients of hexane:ethyl acetate) to achieve >95% purity, as demonstrated in related oxadiazole syntheses . Yield optimization may require adjusting reaction temperatures (e.g., 50–80°C) and catalysts (e.g., NaH or Cs₂CO₃) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and purity. For example, ¹⁹F NMR is critical for verifying the 2-fluorophenyl group .

- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., exact mass ≈ 289.94 Da for C₁₀H₇BrClFN₂O) .

- FTIR : To identify functional groups like C-Cl (600–800 cm⁻¹) and C=N (1600–1680 cm⁻¹) .

- SFC (Supercritical Fluid Chromatography) : For enantiopurity assessment if chiral analogs are synthesized .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound, particularly in anticancer research?

SAR strategies for oxadiazoles emphasize:

- Substituent Effects : The 4-bromo-2-fluorophenyl group enhances steric bulk and lipophilicity, potentially improving receptor binding. Replacing the 3-phenyl group with pyridyl or adjusting halogen positions (e.g., 2,6-dichlorophenyl) can modulate cytotoxicity .

- Chloromethyl Flexibility : The chloromethyl group at position 5 serves as a reactive handle for derivatization (e.g., linking to targeting moieties) .

- In Vivo Testing : Prioritize analogs with low IC₅₀ values in cell lines (e.g., MX-1 tumor models) and evaluate apoptosis induction via flow cytometry (e.g., G₁-phase arrest) .

Q. How should researchers address contradictory cytotoxicity data across cancer cell lines?

Contradictions may arise from cell-specific target expression or metabolic differences. Methodological approaches include:

- Target Identification : Use photoaffinity labeling (e.g., with TIP47, an IGF II receptor-binding protein) to map binding partners .

- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase activation) in responsive vs. non-responsive lines .

- Transcriptomics : Correlate activity with gene expression profiles (e.g., receptor tyrosine kinase levels) .

Q. Can computational modeling predict interactions with nuclear receptors like FXR or PXR?

Yes. Molecular docking and MD simulations can model interactions with receptors:

- Docking Studies : Use crystal structures of FXR/PXR ligand-binding domains to predict binding poses. For example, oxadiazole derivatives with piperidyl groups show dual FXR antagonism/PXR agonism .

- QSAR Models : Train models on datasets of oxadiazole bioactivity to prioritize substituents (e.g., trifluoromethyl groups for enhanced lipophilicity) .

Q. What strategies resolve synthetic challenges in introducing the 4-bromo-2-fluorophenyl group?

Challenges include regioselectivity and halogen interference. Solutions involve:

- Directed Metalation : Use directing groups (e.g., methoxy) to control bromination/fluorination positions .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with pre-functionalized aryl boronic acids .

- Protection/Deprotection : Temporarily block reactive sites (e.g., chloromethyl) during halogenation steps .

Methodological Notes

- Analytical Validation : Always cross-validate purity using orthogonal methods (e.g., NMR + HRMS) .

- Biological Assays : Include positive controls (e.g., staurosporine for apoptosis assays) and replicate experiments to address variability .

- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.